
3,7-dichloro-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dichloro-10H-phenothiazine is a chemical compound with the molecular formula C12H7Cl2NS and a molecular weight of 268.16 g/mol It is a derivative of phenothiazine, characterized by the presence of chlorine atoms at the 3 and 7 positions on the phenothiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dichloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine . This process typically uses chlorine gas or sulfuryl chloride as the chlorinating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride , and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dichloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert it to the corresponding using reducing agents like or .
Substitution: The chlorine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
3,7-Dichloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,7-dichloro-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors , leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in cellular respiration or DNA replication , thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromo-10H-phenothiazine: Similar in structure but with bromine atoms instead of chlorine.
10H-Phenothiazine: The parent compound without any halogen substitutions.
3,7-Dichlorophenothiazine: Another chlorinated derivative with similar properties.
Uniqueness
3,7-Dichloro-10H-phenothiazine is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance its lipophilicity , making it more effective in crossing biological membranes and interacting with intracellular targets .
Propiedades
Número CAS |
1771-23-9 |
|---|---|
Fórmula molecular |
C12H7Cl2NS |
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
3,7-dichloro-10H-phenothiazine |
InChI |
InChI=1S/C12H7Cl2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H |
Clave InChI |
IJDBGTLPJQDXJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC3=C(N2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


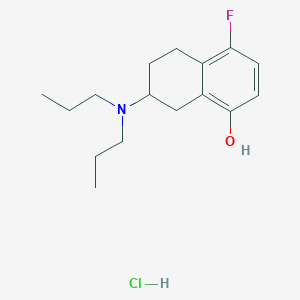
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
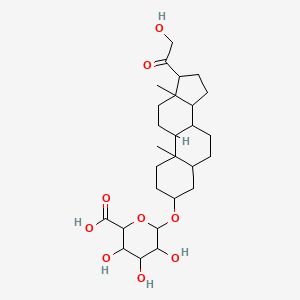

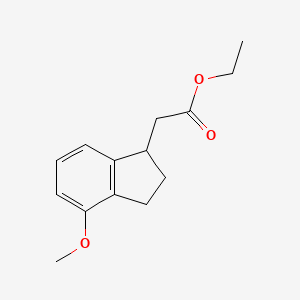

![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)

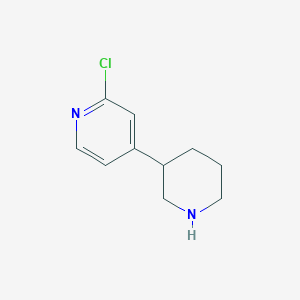
![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)

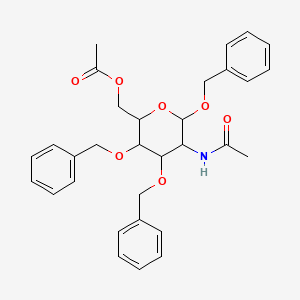
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)
